Nonatriacontane, due to its long, unbranched structure, exhibits self-assembly properties. Studies have shown its ability to form well-defined, layered structures in thin films []. This property makes it a potential candidate for research in organic electronics, where ordered structures are crucial for efficient device function.
Biological membranes are composed of various lipid molecules that self-assemble to form bilayer structures. Nonatriacontane, with its simple structure resembling the hydrophobic tails of phospholipids, can be used as a model system to study the behavior of these bilayers []. This research can contribute to a better understanding of membrane dynamics and functions in living cells.
Nonatriacontane can be used as a probe molecule to study the interaction between nanoparticles and biological systems. By observing the adsorption and desorption behavior of nonatriacontane on different nanoparticle surfaces, researchers can gain insights into the surface properties and potential biological effects of these nanoparticles [].
Tribology is the study of friction, lubrication, and wear. Nonatriacontane, with its long chain, can exhibit lubricating properties. Research on its tribological behavior can contribute to the development of new lubricants and coatings for various applications [].
Nonatriacontane is a saturated hydrocarbon belonging to the alkane family, with the chemical formula and a molecular weight of approximately 549.05 g/mol. It is classified as a higher alkane, which are linear or branched hydrocarbons containing a long carbon chain. Nonatriacontane is notable for its unique properties, including its melting point of around 80 °C and its status as a colorless, odorless liquid at room temperature . The compound is primarily derived from natural sources such as plant waxes and is also synthesized in laboratories for various applications.
Nonatriacontane itself likely doesn't have a specific biological mechanism of action. However, long-chain alkanes can form self-assembled structures like micelles and bilayers due to their amphiphilic nature (having both hydrophobic and hydrophilic regions) []. These structures have applications in drug delivery and material science.
Nonatriacontane can be synthesized through various methods:
Nonatriacontane has several applications across different fields:
Studies have indicated that nonatriacontane interacts with various biological systems. For example, it has been shown to influence nestmate recognition in certain ant species by acting as a chemical marker . Its interactions with other compounds in ecological contexts are still an area of active research, highlighting its potential significance in chemical ecology.
Nonatriacontane is part of a homologous series of alkanes characterized by increasing carbon chain lengths. Below is a comparison with some similar compounds:
Compound Name | Formula | Molecular Weight (g/mol) | Melting Point (°C) |
---|---|---|---|
Heptadecane | 242.43 | 29 | |
Octadecane | 254.48 | 30.5 | |
Nonadecane | 266.53 | 36 | |
Icosane | 278.58 | 40 | |
Heneicosane | 290.63 | 44 | |
Docosane | 302.68 | 45 | |
Tricosane | 314.73 | 48 | |
Tetracosane | 326.78 | 52 | |
Pentacosane | 338.83 | 54 | |
Hexacosane | 350.88 | 56 | |
Heptacosane | 362.93 | 58 | |
Octacosane | 375.00 | 60 | |
Nonacosane | 387.05 | 62 | |
Triacontane | 399.10 | 64 |
Uniqueness of Nonatriacontane:
Nonatriacontane stands out due to its longer carbon chain compared to many common alkanes, which contributes to its unique physical properties such as higher melting and boiling points relative to shorter-chain alkanes. This characteristic makes it particularly interesting for applications in high-temperature environments or specialized chemical processes.